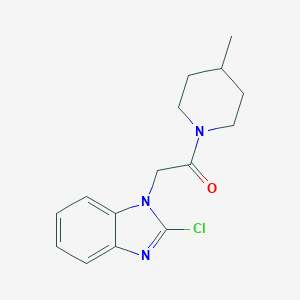![molecular formula C12H16ClN5S B262648 N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262648.png)
N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine, also known as CTAP, is a compound that has been extensively studied for its potential therapeutic applications. CTAP belongs to the class of compounds known as opioid receptor antagonists, which are widely used as pharmacological tools to study the function of the opioid system in the body.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been extensively used as a pharmacological tool to study the function of the opioid system in the body. It has been shown to selectively block the effects of the mu-opioid receptor, which is involved in the modulation of pain, reward, and addiction. N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has also been used to investigate the role of the opioid system in various physiological processes such as stress, anxiety, and depression.
Mécanisme D'action
N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine acts as a competitive antagonist at the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. By binding to the mu-opioid receptor, N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine blocks the binding of endogenous opioid peptides such as beta-endorphin and enkephalins, which are involved in the modulation of pain and reward. This results in the inhibition of the downstream signaling pathways that are activated by the mu-opioid receptor.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been shown to produce a range of biochemical and physiological effects, including the inhibition of pain, the modulation of stress and anxiety, and the attenuation of drug-seeking behavior. In animal studies, N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been shown to reduce the rewarding effects of drugs such as cocaine and morphine, suggesting that it may have potential as a treatment for drug addiction. N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has also been shown to reduce the symptoms of anxiety and depression in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is its selectivity for the mu-opioid receptor, which allows for the specific modulation of this receptor without affecting other opioid receptors. This makes N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine a useful tool for studying the function of the mu-opioid receptor in various physiological processes. However, one limitation of N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine, including the development of more potent and selective mu-opioid receptor antagonists, the investigation of the role of the opioid system in various disease states, and the development of N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine-based therapies for the treatment of addiction, anxiety, and depression. Additionally, the use of N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine in combination with other drugs may provide new insights into the complex interactions between the opioid system and other neurotransmitter systems in the body.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine involves the reaction of 2-chlorobenzyl chloride with 3-mercaptopropylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol to yield the final product, N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine. The synthesis method has been optimized to produce high yields of N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine with high purity.
Propriétés
Nom du produit |
N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine |
|---|---|
Formule moléculaire |
C12H16ClN5S |
Poids moléculaire |
297.81 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C12H16ClN5S/c1-18-12(15-16-17-18)19-8-4-7-14-9-10-5-2-3-6-11(10)13/h2-3,5-6,14H,4,7-9H2,1H3 |
Clé InChI |
YWRPMMQIXVUBCT-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=CC=C2Cl |
SMILES canonique |
CN1C(=NN=N1)SCCCNCC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)

![ethyl 4-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B262575.png)







![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B262595.png)
